4,6-Diaminoresorcinol

Gas Separation Membranes Thermally Rearranged Polymers Polymer Characterization

4,6-Diaminoresorcinol (DAR) is the non-substitutable precursor for PBO high-performance fibers. Isomeric specificity and purity (≤0.1% 4,6-diaminophenol) are critical to prevent polymer MW collapse. Procure as the stabilized dihydrochloride salt (DAR·2HCl) for consistent polymerization kinetics and maximum tensile strength/modulus. Essential for TR-PBO membranes with high Tg.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 15791-87-4
Cat. No. B101129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminoresorcinol
CAS15791-87-4
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)O)O)N
InChIInChI=1S/C6H8N2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H,7-8H2
InChIKeyDPYROBMRMXHROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diaminoresorcinol (CAS 15791-87-4): Procurement Specifications for a High-Performance Polybenzoxazole (PBO) Monomer


4,6-Diaminoresorcinol (DAR), also known as 1,3-diamino-4,6-dihydroxybenzene, is a symmetrical aromatic diamine-diphenol monomer [1]. It serves as the critical precursor for synthesizing poly(p-phenylene benzobisoxazole) (PBO) and related polybenzoxazole polymers [2], which are renowned for their ultra-high tensile strength and thermal stability . Due to its air-sensitivity, DAR is most commonly procured and stored as its dihydrochloride salt (DAR·2HCl, CAS 16523-31-2) [3].

4,6-Diaminoresorcinol Sourcing Risk: Why Purity and Isomeric Integrity Directly Govern Polymer Molecular Weight


Substituting 4,6-diaminoresorcinol with a generic aromatic diamine or even a close positional isomer (e.g., 2,5-diaminohydroquinone) is not feasible due to the precise regiochemistry required for benzoxazole ring formation [1]. The 1,3-dihydroxy-4,6-diamino substitution pattern is essential for forming the rigid-rod, fully conjugated ladder structure of PBO [2]. Critically, the presence of even trace impurities like 4,6-diaminophenol (a common contaminant from synthesis) has been quantitatively linked to a catastrophic reduction in polymer molecular weight, rendering the resulting fiber mechanically inferior [3]. Therefore, procurement decisions must prioritize monomer purity and isomeric specificity as primary quality attributes, not just bulk chemical identity.

4,6-Diaminoresorcinol: Quantified Differentiation Against Alternative Ortho-Hydroxyamine Monomers


Glass Transition Temperature (Tg) of Precursor Polyimides: DAR vs. 2,4-Diaminophenol (DAP) vs. MPD

In a head-to-head study synthesizing ortho-hydroxypolyimides (HPIs) for gas separation membranes, the glass transition temperature (Tg) of the precursor polyimide derived from 4,6-diaminoresorcinol (DAR-Cl) was found to be the highest among three diamine monomers tested, reflecting its greater structural rigidity and hydrogen-bonding capacity due to the presence of two hydroxyl groups [1]. The polyimide derived from 2,4-diaminophenol (DAP-Cl), which contains only one hydroxyl group, exhibited a lower Tg, while the polyimide from m-phenylene diamine (MPD), which has no hydroxyl groups, showed the lowest Tg [1].

Gas Separation Membranes Thermally Rearranged Polymers Polymer Characterization

PBO Polymerization Degree: Impact of DAR Monomer Purity on Inherent Viscosity (η)

The molecular weight of PBO, as measured by inherent viscosity (η), is critically dependent on the purity of the DAR monomer. A study demonstrated that using a stabilized diphosphate salt of 4,6-diaminoresorcinol (DAR·2H3PO4) with optimized purity enabled the synthesis of PBO with an exceptionally high inherent viscosity of 17 dL/g [1]. In contrast, the patent literature explicitly states that the presence of the impurity 4,6-diaminophenol, even at low levels, severely limits the degree of polymerization [2]. The Toyo Boseki patent specifies that to achieve a high degree of polymerization, the concentration of 4,6-diaminophenol must be reduced to ≤0.1% [2].

PBO Fiber Polymer Synthesis Monomer Purity

Storage Stability: Quantifying the Oxidation Susceptibility of DAR Free Base vs. Stabilized Salts

4,6-Diaminoresorcinol free base is notoriously unstable in air, undergoing rapid oxidation that causes discoloration within hours to days and severely impairs its polymerization reactivity [1]. This inherent instability is a major differentiator from less oxidation-sensitive aromatic diamines. A comparative study on DAR diphosphate salt demonstrated that without a reducing agent, the monomer oxidizes significantly. However, when stabilized with hypophosphorous acid (H3PO2), the DAR diphosphate salt remained unoxidized after one month of storage at room temperature [2]. This quantifies the stability improvement achievable through proper salt formation and stabilization.

Monomer Stability Process Optimization Supply Chain Integrity

Mechanical Performance Enhancement: Impact of DAR-Derived Benzobisoxazole Units in Copolymer Fibers

To evaluate the structural contribution of the benzobisoxazole unit derived from 4,6-diaminoresorcinol, a diamine monomer (PBOA) containing this unit was copolymerized into polyimide fibers [1]. Increasing the molar content of the DAR-derived PBOA unit from 10 mol% to 50 mol% in the mixed diamine feed resulted in a 153% increase in tensile strength and a 282% increase in modulus of the drawn fibers [1]. This quantifies the direct, positive impact of the rigid benzobisoxazole structure—which is uniquely accessible from DAR—on the mechanical properties of the final material compared to a baseline copolymer composition with lower DAR content.

Fiber Reinforcement Copolymer Design Mechanical Properties

4,6-Diaminoresorcinol Application Scenarios: From High-Purity Polymer Synthesis to Advanced Performance Fibers


Synthesis of Ultra-High Molecular Weight PBO for Ballistic and Aerospace Fibers

This is the canonical application for DAR. The procurement of DAR with ≤0.1% 4,6-diaminophenol impurity is non-negotiable for achieving the high inherent viscosities (η ≥ 17 dL/g) required to spin PBO fibers with maximum tensile strength and modulus [1]. The stabilized salt form (e.g., DAR·2HCl) ensures consistent polymerization kinetics and final polymer quality [2].

Fabrication of High-Temperature Gas Separation Membranes via Thermal Rearrangement

DAR is a preferred ortho-hydroxyamine monomer for synthesizing polyimide precursors that undergo thermal rearrangement to polybenzoxazoles (TR-PBOs). The DAR-derived polyimide precursor exhibits the highest glass transition temperature (Tg) among comparable monomers (DAP and MPD), which is critical for maintaining membrane stability during high-temperature operation and the rearrangement process itself [3].

Development of High-Performance Copolymer Fibers with Tailored Mechanical Properties

Researchers can incorporate the benzobisoxazole unit derived from DAR as a rigid-rod segment in copolymers. Increasing the molar content of this DAR-derived unit directly correlates with a 153% improvement in tensile strength and a 282% increase in modulus, allowing for the precise tuning of mechanical properties for specialized applications like advanced composites and protective textiles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Diaminoresorcinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.